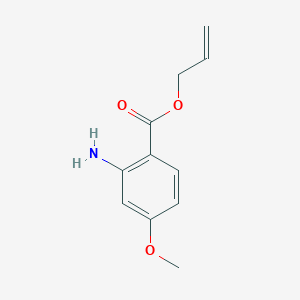

Allyl 2-amino-4-methoxybenzoate

Beschreibung

Allyl 2-amino-4-methoxybenzoate is an ester derivative of 2-amino-4-methoxybenzoic acid, featuring an allyl group (–CH₂CH=CH₂) as the ester substituent. For instance, allyl 4-methoxybenzoate (CAS: 6941−68−0) is synthesized via esterification of 4-methoxybenzoic acid with allyl alcohol, yielding an 83% product under optimized conditions . This suggests that this compound could be similarly prepared by reacting 2-amino-4-methoxybenzoic acid with allyl alcohol.

The compound’s structure combines electron-donating groups (methoxy and amino) with the reactive allyl moiety, which may influence its chemical stability, solubility, and biological activity. Applications in pharmaceuticals or agrochemicals are plausible, given the bioactive roles of analogous compounds (e.g., antimicrobial or antimalarial agents) .

Eigenschaften

CAS-Nummer |

145219-44-9 |

|---|---|

Molekularformel |

C11H13NO3 |

Molekulargewicht |

207.23 g/mol |

IUPAC-Name |

prop-2-enyl 2-amino-4-methoxybenzoate |

InChI |

InChI=1S/C11H13NO3/c1-3-6-15-11(13)9-5-4-8(14-2)7-10(9)12/h3-5,7H,1,6,12H2,2H3 |

InChI-Schlüssel |

IXBCHXHCVBFVER-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)OCC=C)N |

Kanonische SMILES |

COC1=CC(=C(C=C1)C(=O)OCC=C)N |

Synonyme |

Benzoic acid, 2-amino-4-methoxy-, 2-propenyl ester (9CI) |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Bioactivity

Antimicrobial Activity

Studies on thymol, carvacrol, and eugenol derivatives reveal that substituents significantly impact potency. Eugenol (allyl-3-methoxy-4-hydroxybenzene) exhibits lower antimicrobial efficacy than thymol (isopropyl-m-cresol) and carvacrol (isopropyl-o-cresol), despite its allyl group. This highlights that the position and combination of substituents (e.g., methoxy vs. hydroxyl groups) modulate activity. However, allyl derivatives generally outperform n-propyl analogs. For example, allyl-substituted compounds demonstrated 4–10× greater potency against bacterial biofilms and planktonic cells than n-propyl derivatives .

Antimalarial Activity

In quinolone derivatives, the allyl group enhances antimalarial activity. Compound 18e (allyl-substituted) showed an IC₅₀ of 0.31 µM against P. falciparum, outperforming propargyl (18d, IC₅₀ = 1.24 µM) and n-propyl (18f) analogs. The allyl group’s planar geometry and electron-rich nature may improve target binding .

Table 1: Antimalarial Activity of Allyl vs. Other Substituents

| Compound | Substituent at Position 1 | IC₅₀ (µM) |

|---|---|---|

| 18e | Allyl | 0.31 |

| 18d | Propargyl | 1.24 |

| 18f | n-Propyl | ~0.93* |

*Estimated from relative potency data in .

Chemical Stability and Structural Features

Allyl esters exhibit unique stability under reaction conditions. For example, crystallographic studies of allyl-containing compounds (e.g., N-(2-allyl-4-chloro-2H-indazol-5-yl)-4-methoxybenzene) confirm that the allyl double bond (C=C distance: 1.314 Å) remains intact even in reactive environments . This stability contrasts with propyl or propargyl groups, which may undergo oxidation or isomerization.

Table 2: Bond Lengths in Allyl vs. Saturated Chains

| Bond Type | Bond Length (Å) | Reference Compound |

|---|---|---|

| Allyl C=C | 1.314 | Crystallized allyl compound |

| Allyl C–C (single bond) | 1.477–1.516 | Allyl chain in |

| Propyl C–C | ~1.54 | Typical alkanes |

Electronic and Steric Effects

The methoxy group (–OCH₃) is strongly electron-donating, which can activate the benzene ring for electrophilic substitution. However, in eugenol, this electron donation reduces antimicrobial potency compared to thymol’s weakly donating alkyl groups .

Crystallographic and Structural Comparisons

The crystal structure of 4-Allyl-2-methoxyphenyl 2-azido-4,6-dihydroxy-1H-1,2,4-oxadiazole-3-carboxamide (monoclinic, space group P2₁/n) reveals key geometric parameters:

- Allyl C–C bond lengths: 1.314–1.516 Å

- Dihedral angles between aromatic and allyl moieties: Influenced by steric and electronic effects .

Such data are critical for predicting molecular interactions in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.